Cas no 25495-42-5 (5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI))

5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI) structure
25495-42-5 structure
Produktname:5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI)
CAS-Nr.:25495-42-5
MF:C27H32O6
MW:452.539388656616
CID:273241
PubChem ID:493951

5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI)
    • 3β-acetoxy-20-oxo-5β,8-etheno-pregn-9(11)-ene-6β,7β-dicarboxylic acid-anhydride
    • 5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro
    • 3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
    • (5-Acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate
    • 25495-42-5
    • Q27149124
    • 17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
    • NSC 3348
    • 5beta,8beta-Etheno-15H-cyclopenta(a)phenanthrene-6,7-dicarboxylic anhydride, 17beta-acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-, acetate
    • SPX49PZ8J6
    • UNII-SPX49PZ8J6
    • CHEBI:79958
    • Inchi: InChI=1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3
    • InChI-Schlüssel: PSLJWFDKICJBAP-UHFFFAOYSA-N
    • Lächelt: CC(OC1CCC2(C3=CCC4(C(CCC4C43C3C(=O)OC(=O)C3C2(C=C4)C1)C(=O)C)C)C)=O

Berechnete Eigenschaften

  • Genaue Masse: 452.22
  • Monoisotopenmasse: 452.22
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1070
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 86.7Ų
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Dichte: 1.29
  • Siedepunkt: 607.3°C at 760 mmHg
  • Flammpunkt: 260.5°C
  • Brechungsindex: 1.593
  • PSA: 86.74000
  • LogP: 3.93190

5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI) Verwandte Literatur

Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.